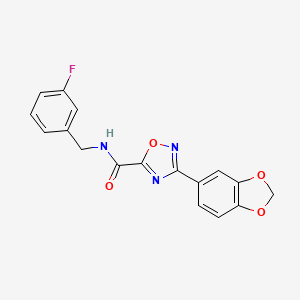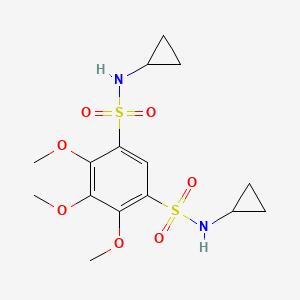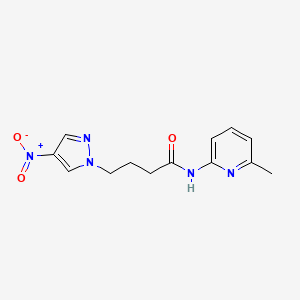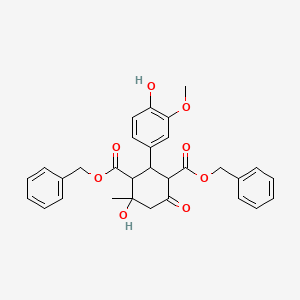
3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorobenzyl group, and an oxadiazole ring. The molecular formula of this compound is C18H11FN4O4, and it has a molecular weight of 366.31 g/mol .
Preparation Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by the introduction of the fluorobenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, this compound could be explored for its therapeutic potential, while in industry, it might be used in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological context, this compound might interact with enzymes or receptors, leading to changes in cellular processes. Understanding the mechanism of action is crucial for optimizing its use in various applications .
Comparison with Similar Compounds
When compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds might include other benzodioxole derivatives or oxadiazole-containing molecules.
Properties
Molecular Formula |
C17H12FN3O4 |
|---|---|
Molecular Weight |
341.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN3O4/c18-12-3-1-2-10(6-12)8-19-16(22)17-20-15(21-25-17)11-4-5-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,22) |
InChI Key |
KAGWBFJISCHONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11491533.png)
![N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B11491548.png)
![1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11491563.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11491578.png)
![3-methyl-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11491579.png)
![3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B11491596.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl 2-methylpropanoate](/img/structure/B11491606.png)

![Benzofuro[3,2-d]pyrimidin-4-amine, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11491627.png)
![N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B11491634.png)
![4-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11491637.png)
![N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11491640.png)
